

Introduction: The Structural Imperative of 4-Substituted Isoxazoles

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Compound of Interest

Compound Name: (4-Chloro-1,2-oxazol-3-yl)methanol

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The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] The substitution pattern on this five-membered heterocycle is critical to its biological function, with the 4-position, in particular, offering a key vector for molecular diversification to modulate potency, selectivity, and pharmacokinetic properties.[6]

To rationally design next-generation therapeutics based on this scaffold, a precise understanding of the three-dimensional arrangement of atoms is not merely beneficial—it is essential.[7][8] The exact conformation, bond lengths, and angles dictate how a molecule interacts with its biological target. This guide focuses on X-ray crystallography, the definitive method for obtaining this high-resolution structural data, and places it in context with other common analytical techniques.

Structural Elucidation Methods: A Comparative Overview

While a suite of analytical tools is available for characterizing new chemical entities, each offers a different piece of the structural puzzle. For 4-substituted isoxazoles, a comprehensive characterization relies on the synergy of these techniques.[2][3][9][10]

X-ray Crystallography: The Gold Standard

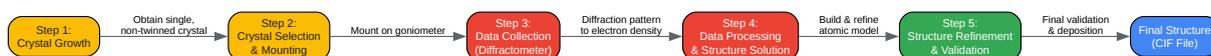
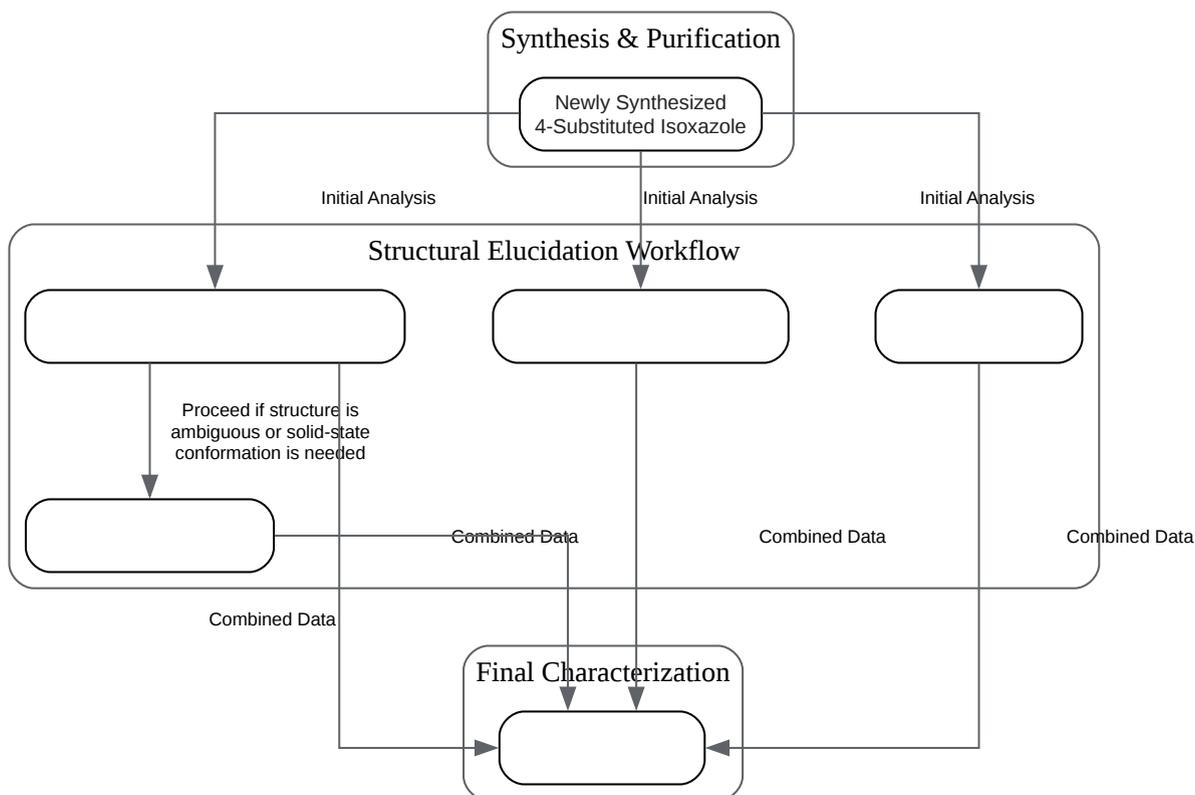
Single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional map of a molecule in the solid state.[7][11][12] It is the only technique that directly measures the spatial coordinates of each atom, yielding precise data on:

- Bond Lengths and Angles: Definitive measurements that confirm connectivity.[13]
- Torsional Angles: Revealing the conformation of flexible substituents.
- Stereochemistry: Unambiguous assignment of absolute configuration for chiral centers.[7]
- Intermolecular Interactions: Visualizing how molecules pack in the crystal lattice, offering insights into crystal engineering and polymorphism.

Alternative & Complementary Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural analysis in solution, NMR (^1H , ^{13}C , and other nuclei like ^{17}O) provides invaluable information about the chemical environment of atoms and their connectivity.[14] It is instrumental in differentiating isomers, which can be a significant challenge with substituted heterocycles. [15][16][17][18] However, NMR data provides an averaged picture of the solution-state conformation and does not yield the precise geometric parameters that X-ray crystallography does.
- Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure and help differentiate isomers.[2][9][18] It confirms the elemental composition but provides no information on the 3D arrangement of atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[2][9][19] It confirms the presence of key bonds but does not detail the overall molecular architecture.

The following diagram illustrates the complementary roles of these techniques in the complete characterization of a 4-substituted isoxazole.



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